molecular formula C9H17NO3 B13961205 Methyl 3-hydroxy-3-(piperidin-3-yl)propanoate

Methyl 3-hydroxy-3-(piperidin-3-yl)propanoate

Cat. No.: B13961205
M. Wt: 187.24 g/mol
InChI Key: KCKMBIQGOREWRL-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-3-(piperidin-3-yl)propanoate is an organic compound that features a piperidine ring, a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-3-(piperidin-3-yl)propanoate typically involves the esterification of 3-hydroxy-3-(piperidin-3-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-3-(piperidin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: 3-oxo-3-(piperidin-3-yl)propanoate.

    Reduction: 3-hydroxy-3-(piperidin-3-yl)propanol.

    Substitution: 3-chloro-3-(piperidin-3-yl)propanoate.

Scientific Research Applications

Methyl 3-hydroxy-3-(piperidin-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-3-(piperidin-3-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(piperidin-1-yl)propanoate: Similar structure but lacks the hydroxyl group.

    3-hydroxy-3-(piperidin-3-yl)propanoic acid: The acid form of the compound.

    3-(piperidin-3-yl)propanoic acid: Lacks both the ester and hydroxyl groups.

Uniqueness

Methyl 3-hydroxy-3-(piperidin-3-yl)propanoate is unique due to the presence of both the hydroxyl and ester functional groups, which provide versatility in chemical reactions and potential applications. The piperidine ring further enhances its biological activity and makes it a valuable compound in various research fields.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 3-hydroxy-3-piperidin-3-ylpropanoate

InChI

InChI=1S/C9H17NO3/c1-13-9(12)5-8(11)7-3-2-4-10-6-7/h7-8,10-11H,2-6H2,1H3

InChI Key

KCKMBIQGOREWRL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1CCCNC1)O

Origin of Product

United States

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